2-(4-Acetylphenoxy)-2-methylpropanoic acid
Overview
Description
2-(4-Acetylphenoxy)-2-methylpropanoic acid is a chemical compound with the molecular formula C11H12O4 . It has an average mass of 208.211 Da and a monoisotopic mass of 208.073563 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetyl group (COCH3) attached to a phenyl ring, which is further connected to a propanoic acid group via an ether linkage .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 104-105 degrees Celsius .Mechanism of Action
Target of Action
The primary target of 2-(4-Acetylphenoxy)-2-methylpropanoic acid is the CD22 receptor on B cells . This receptor plays a crucial role in B cell function, making it an attractive target for therapeutic interventions in diseases involving B cells, such as lymphomas .
Mode of Action
The compound interacts with its target through a process known as antibody-drug conjugation . The this compound moiety is attached to an antibody that specifically recognizes and binds to the CD22 receptor . Upon binding, the compound is internalized into the B cell, where the acidic environment triggers the cleavage of the acid-labile linker, releasing the active drug .
Biochemical Pathways
It is known that the compound’s action leads to the inhibition of b cell function, which can disrupt various downstream effects, such as the production of antibodies .
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its structure and the nature of its conjugation to the antibody . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as the stability of the linker and the specificity of the antibody . These factors can impact the bioavailability of the drug, determining how effectively it can reach its target cells and exert its therapeutic effects .
Result of Action
The result of the action of this compound is the potent growth inhibition of B-cell lymphoma xenografts . This indicates the compound’s potential as a therapeutic agent in the treatment of B-cell malignancies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the cleavage of the acid-labile linker and the release of the active drug . Additionally, factors such as the expression level of the CD22 receptor on the target cells can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
It is known that the compound can bind to the lipid binding pocket of E-FABP (epidermal fatty acid binding protein), enhancing the expression of peroxisome proliferator-activating receptor (PPAR) γ . This suggests that 2-(4-Acetylphenoxy)-2-methylpropanoic acid may interact with proteins involved in lipid metabolism and regulation of gene expression.
Cellular Effects
The specific cellular effects of this compound are not well-studied. Given its interaction with E-FABP and PPARγ, it is plausible that the compound could influence cell function by modulating lipid metabolism and gene expression. PPARγ is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, inflammation, and cell proliferation .
Molecular Mechanism
Its binding to E-FABP suggests that it may exert its effects at the molecular level through interactions with this protein and possibly other biomolecules
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Given its interaction with E-FABP, it may be involved in lipid metabolism pathways
Properties
IUPAC Name |
2-(4-acetylphenoxy)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8(13)9-4-6-10(7-5-9)16-12(2,3)11(14)15/h4-7H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYSGJRDZEJPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200208 | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52179-07-4 | |
Record name | 2-(4-Acetylphenoxy)-2-methylpropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52179-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052179074 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-acetylphenoxy)-2-methylpropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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